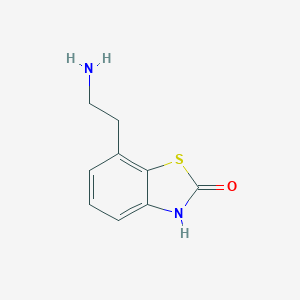
7-(2-Amino-ethyl)-3H-benzothiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Amino-ethyl)-3H-benzothiazol-2-one, also known as AEBO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the benzothiazole family and has a unique structure that makes it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one is not fully understood. However, it has been suggested that 7-(2-Amino-ethyl)-3H-benzothiazol-2-one may exert its effects by binding to specific targets in the body, such as enzymes or receptors. This binding may then lead to a cascade of biochemical reactions that ultimately result in the observed biological effects.
Biochemical and Physiological Effects:
7-(2-Amino-ethyl)-3H-benzothiazol-2-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that 7-(2-Amino-ethyl)-3H-benzothiazol-2-one can inhibit the activity of certain enzymes and receptors, which may contribute to its antitumor, antiviral, and anti-inflammatory effects. 7-(2-Amino-ethyl)-3H-benzothiazol-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
7-(2-Amino-ethyl)-3H-benzothiazol-2-one has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable and has a long shelf life. However, there are some limitations to using 7-(2-Amino-ethyl)-3H-benzothiazol-2-one in lab experiments. It may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on 7-(2-Amino-ethyl)-3H-benzothiazol-2-one. One area of interest is its potential as a drug target for various diseases. Further studies are needed to fully understand its mechanism of action and to identify specific targets for drug development. Another area of interest is its potential as a fluorescent probe for imaging studies. 7-(2-Amino-ethyl)-3H-benzothiazol-2-one has been shown to exhibit fluorescence properties, which could make it a useful tool for imaging various biological processes.
In conclusion, 7-(2-Amino-ethyl)-3H-benzothiazol-2-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits various biological and pharmacological activities and has been found to inhibit the activity of certain enzymes and receptors. While there are some limitations to using 7-(2-Amino-ethyl)-3H-benzothiazol-2-one in lab experiments, it has several advantages and holds promise for future research in drug development and imaging studies.
Méthodes De Synthèse
The synthesis of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one involves the reaction between 2-aminobenzothiazole and ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield 7-(2-Amino-ethyl)-3H-benzothiazol-2-one.
Applications De Recherche Scientifique
7-(2-Amino-ethyl)-3H-benzothiazol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological and pharmacological activities such as antitumor, antiviral, and anti-inflammatory effects. 7-(2-Amino-ethyl)-3H-benzothiazol-2-one has also been found to inhibit the activity of certain enzymes and receptors, making it a potential drug target for various diseases.
Propriétés
Numéro CAS |
108773-10-0 |
|---|---|
Nom du produit |
7-(2-Amino-ethyl)-3H-benzothiazol-2-one |
Formule moléculaire |
C9H10N2OS |
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
7-(2-aminoethyl)-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H10N2OS/c10-5-4-6-2-1-3-7-8(6)13-9(12)11-7/h1-3H,4-5,10H2,(H,11,12) |
Clé InChI |
GJMIYODXHMRHDN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)NC(=O)S2)CCN |
SMILES canonique |
C1=CC(=C2C(=C1)NC(=O)S2)CCN |
Synonymes |
2(3H)-Benzothiazolone,7-(2-aminoethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



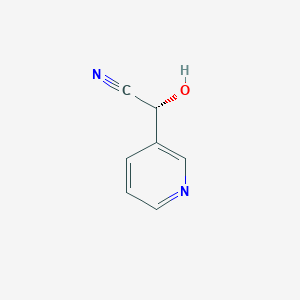
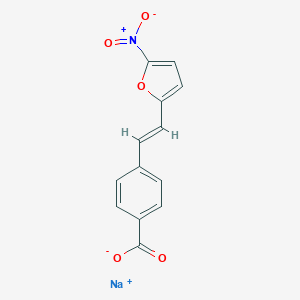
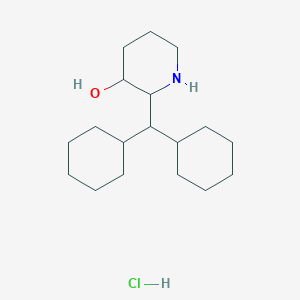
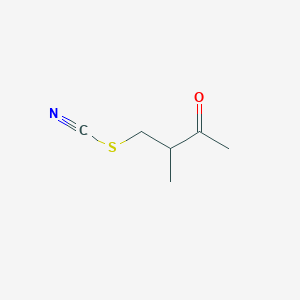



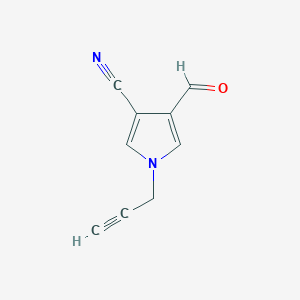


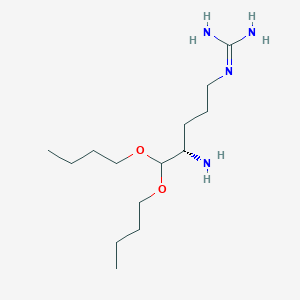
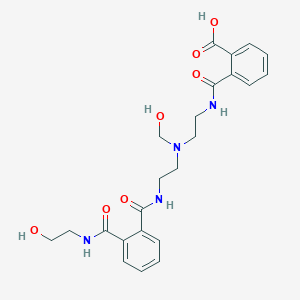

![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)